N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a thiazole ring. This compound is of interest due to its potential biological and pharmacological properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of aminopyrimidine derivatives with thiazole carboxylic acids. One common method includes the use of dimethyl acetylenedicarboxylate as a reagent . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine and thiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate, ZnCl2, NH4I, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- 2-aminothiazole
- 4-phenylpyrimidine
- Thiazole-4-carboxamide derivatives
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is unique due to its specific combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, often abbreviated as NOPT, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Structural Characteristics
NOPT is characterized by its unique structural features, which include:
- Thiazole ring
- Pyrimidine moiety
- Amide functional group
These components contribute to its pharmacological properties and interactions with biological targets.
Enzyme Inhibition
NOPT has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Studies have shown that it can inhibit various targets, including:
- Tyrosinase : A key enzyme involved in melanin production, where inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.
- TBK1 and IKKε : These are involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies .
Table 1: Enzyme Inhibition Potency of NOPT
Cytotoxicity Studies
Research has evaluated the cytotoxic effects of NOPT against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly against:
- T47D (Breast cancer)
- Caco-2 (Colorectal cancer)
- HT-29 (Colon cancer)
Table 2: Cytotoxic Activity of NOPT Against Cancer Cell Lines
In these studies, structural modifications, such as methoxy substitutions, were found to enhance the activity against specific cell lines.
The mechanism through which NOPT exerts its biological effects involves interaction with specific proteins and pathways. For instance, binding studies indicate that the compound may interact with the catalytic sites of enzymes like Sortase A, which is critical for bacterial virulence .
Case Study: Antimicrobial Activity
A study focusing on related thiazole derivatives highlighted their antibacterial properties. Although NOPT's specific antimicrobial activity was not detailed extensively, the structural similarities suggest potential efficacy against bacterial pathogens .
Comparative Analysis with Related Compounds
NOPT shares structural features with other thiazole derivatives, allowing for comparative analysis. Similar compounds have demonstrated varying degrees of biological activity, indicating that modifications to the thiazole or pyrimidine moieties can significantly influence pharmacological outcomes.
Table 3: Comparative Biological Activities of Thiazole Derivatives
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(17-8-10-20-9-4-7-18-16(20)22)13-11-23-15(19-13)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZZSUENRENPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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